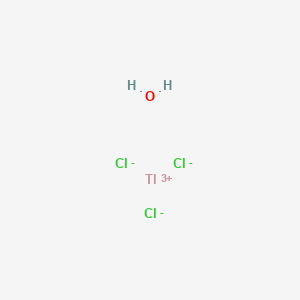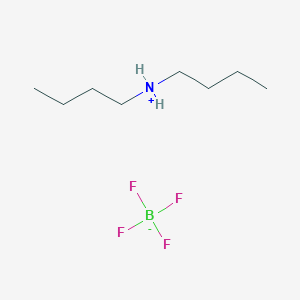
Di-N-butylammonium tetrafluoroborate
Descripción general
Descripción
Di-N-butylammonium tetrafluoroborate is a chemical compound used in various synthetic and analytical applications. Its unique properties make it suitable for use in organic synthesis, catalysis, and materials science.
Synthesis Analysis
The synthesis of related compounds, such as tetra-n-butylammonium fluoride, involves base-mediated elimination reactions, demonstrating the reactivity and utility of tetra-n-butylammonium salts in organic synthesis. For instance, bromoalkenes can be converted into alkynes using tetra-n-butylammonium fluoride, highlighting the compound's role as a mild and efficient base for elimination reactions (Okutani & Mori, 2009).
Molecular Structure Analysis
Studies on the molecular structure of similar tetra-n-butylammonium compounds, like tetra-n-butylammonium fluoride-water systems, reveal the interaction of these compounds with water and their structural arrangement. The radial distribution function of a concentrated solution of tetra-n-butylammonium fluoride in water suggests a modified ice-I and gas hydrate structure, indicating the complex structural dynamics of these solutions (Narten & Lindenbaum, 1969).
Chemical Reactions and Properties
Tetra-n-butylammonium salts are utilized in various chemical reactions, including catalysis and organic transformations. For example, tetra-n-butylammonium iodide can catalyze the azidation of aldehyde C-H bonds, offering a safer alternative to traditional methods that require hazardous azide sources (Shinomoto et al., 2015).
Physical Properties Analysis
The study of tetra-n-butylammonium borohydride semiclathrate, a related compound, provides insight into the physical properties of tetra-n-butylammonium salts. This material demonstrates hydrogen storage capabilities and highlights the potential of tetra-n-butylammonium salts in creating hybrid materials for energy storage (Shin et al., 2009).
Chemical Properties Analysis
The chemical properties of tetra-n-butylammonium salts, such as their role in oxidative reactions and cross-coupling reactions, underscore their versatility in organic chemistry. For instance, tetra-n-butylammonium organotrifluoroborates can be oxidized to generate products useful in Suzuki-Miyaura cross-coupling reactions, demonstrating the salts' utility in facilitating bond formation (Molander & Petrillo, 2006).
Aplicaciones Científicas De Investigación
Summary of the Application
Di-N-butylammonium tetrafluoroborate is a promising thermomaterial with solid–solid phase transitions. It presents thermal properties of great interest not only for active barocaloric refrigeration but also for passive cold-storage .
Methods of Application or Experimental Procedures
The compound undergoes solid–solid phase transitions, which are desirable for both active vapour-compression (based on refrigerants with liquid–gas transitions) and passive cold-storage (based on solid-to-liquid phase change materials, SL-PCMs) .
Results or Outcomes
The observed cold-storage capacity is very close to that of commercial SL-PCMs (E ∼ 135 kJ kg−1), while the pressure-induced thermal changes (ΔS ∼ [200–270] J K−1 kg−1) are superior to those of most barocaloric materials, operating under lower pressures (p ∼ [500–1000] bar) . The operating temperature range of this material is very adequate for food preservation (250–310 K), which is a great advantage over most barocaloric materials .
2. Pharmaceutical Intermediates and Catalysis
Summary of the Application
Di-N-butylammonium tetrafluoroborate is used as a pharmaceutical intermediate and in catalysis .
Methods of Application or Experimental Procedures
The compound is used as the stationary phase in the preparation of reasonably efficient (1500-2000 plates/m), long-lived open tubular columns .
Results or Outcomes
The use of Di-N-butylammonium tetrafluoroborate as the stationary phase in open tubular columns has been found to be effective .
3. Voltammetric Determination and Synthesis of Biologically Relevant Macrolactones
Summary of the Application
Di-N-butylammonium tetrafluoroborate is used as a supporting electrolyte in the voltammetric determination of Δ (9)-tetrahydrocannabinol (Δ (9)-THC). It is also used in the synthesis of biologically relevant macrolactones, such as Sansalvamide A .
Methods of Application or Experimental Procedures
In voltammetric determination, the compound is used as a supporting electrolyte. In the synthesis of biologically relevant macrolactones, it is used as a reagent .
Results or Outcomes
The use of Di-N-butylammonium tetrafluoroborate has been found to be effective in the voltammetric determination of Δ (9)-tetrahydrocannabinol (Δ (9)-THC) and in the synthesis of biologically relevant macrolactones .
Safety And Hazards
Direcciones Futuras
The compound’s unique thermal properties make it a promising material for applications in refrigeration and cold-storage . Its operating temperature range is very adequate for food preservation, which is a great advantage over most barocaloric materials . Future research could focus on enhancing these thermal properties for more efficient cooling systems .
Propiedades
IUPAC Name |
dibutylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BF4/c1-3-5-7-9-8-6-4-2;2-1(3,4)5/h9H,3-8H2,1-2H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKFGXFAVXKIF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH2+]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890675 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-N-butylammonium tetrafluoroborate | |
CAS RN |
12107-76-5 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12107-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012107765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylammonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



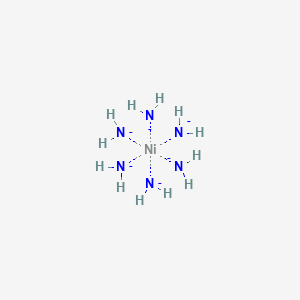

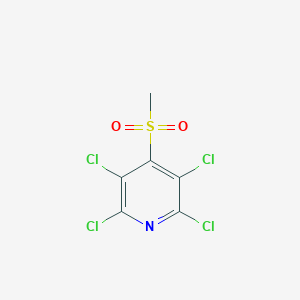

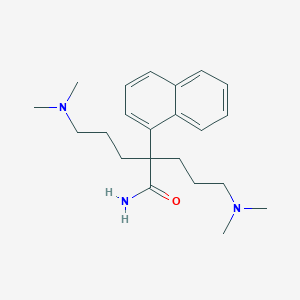
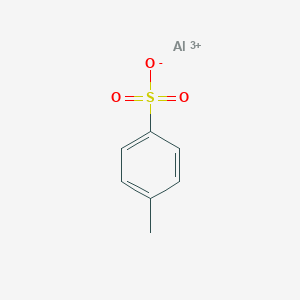

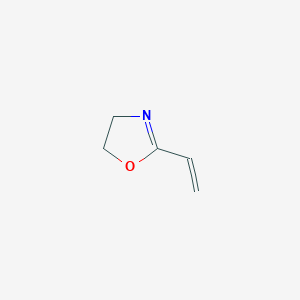
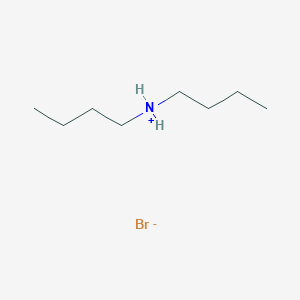
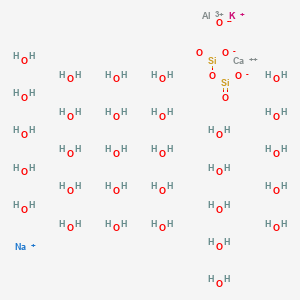
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)

